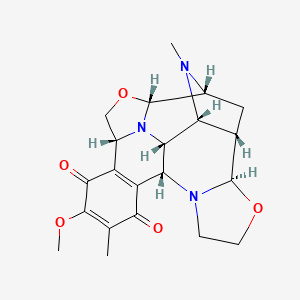
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine is a unique organosilicon compound characterized by the presence of difluoro and phenyl groups attached to a silanamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine typically involves the reaction of phenylsilane with difluoromethyltrimethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silane derivatives with altered functional groups.
Substitution: The difluoro and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silane derivatives. Substitution reactions can result in a wide range of functionalized silanes.
Applications De Recherche Scientifique
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound may be explored for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine involves its interaction with specific molecular targets. The difluoro and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its action depend on the specific application and the nature of the interacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)sulfonylmethanesulfonamide: This compound shares the trifluoromethyl group but differs in its sulfonyl structure.
N,N-Bis(trimethylsilyl)carbodiimide: Similar in having trimethylsilyl groups, but differs in its core structure.
1,1,1-Trifluoro-N,N-bis(2-methoxyethyl)methanesulfonamide: Contains trifluoromethyl and methoxyethyl groups, differing in its overall structure.
Uniqueness
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine is unique due to its combination of difluoro and phenyl groups attached to a silanamine core. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
54882-30-3 |
|---|---|
Formule moléculaire |
C12H23F2NSi3 |
Poids moléculaire |
303.57 g/mol |
Nom IUPAC |
[[bis(trimethylsilyl)amino]-difluorosilyl]benzene |
InChI |
InChI=1S/C12H23F2NSi3/c1-16(2,3)15(17(4,5)6)18(13,14)12-10-8-7-9-11-12/h7-11H,1-6H3 |
Clé InChI |
WMEABQVSVHJHPE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N([Si](C)(C)C)[Si](C1=CC=CC=C1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
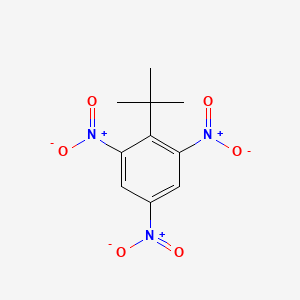


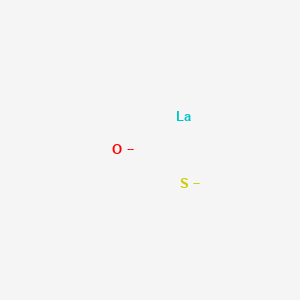
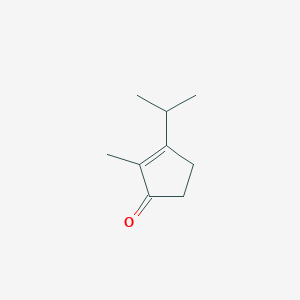
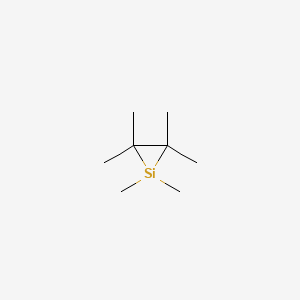

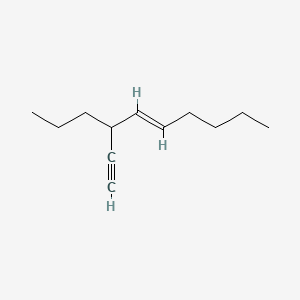
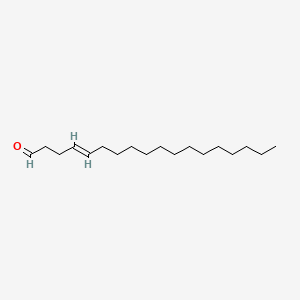
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)

